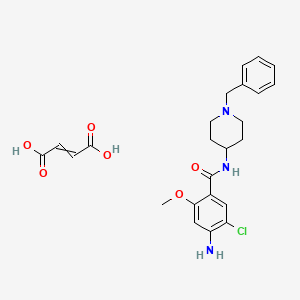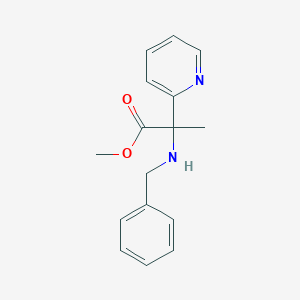
1-(1-Phenylpropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylpropyl)piperidine is a chemical compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are known for their significant role in medicinal chemistry and are found in various pharmaceuticals and natural products. The structure of this compound consists of a piperidine ring substituted with a phenylpropyl group at the nitrogen atom.
Métodos De Preparación
The synthesis of 1-(1-Phenylpropyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 1-phenylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. Another approach involves the reductive amination of 1-phenylpropan-1-one with piperidine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to achieve high yields and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
1-(1-Phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropyl group, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Hydrogenation: Catalytic hydrogenation using palladium or platinum catalysts can reduce double bonds or aromatic rings present in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Phenylpropyl)piperidine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in the study of biological systems and interactions, particularly in understanding receptor-ligand binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders, pain management, and psychiatric conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylpropyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
1-(1-Phenylpropyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Methylphenidate: Used in the treatment of ADHD, it acts as a central nervous system stimulant.
Fentanyl: A potent synthetic opioid used for pain management.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties. Its phenylpropyl group distinguishes it from other piperidine derivatives, providing unique binding characteristics and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H21N |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
1-(1-phenylpropyl)piperidine |
InChI |
InChI=1S/C14H21N/c1-2-14(13-9-5-3-6-10-13)15-11-7-4-8-12-15/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
Clave InChI |
ACYNSACEHCEQNO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


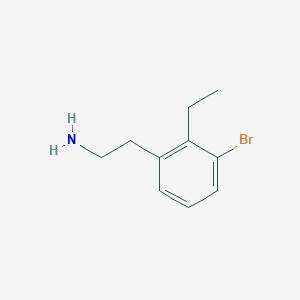
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
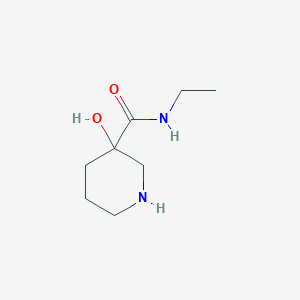
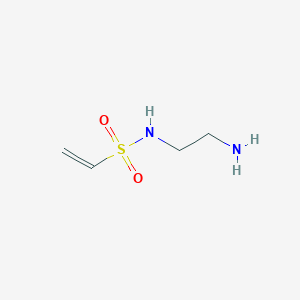


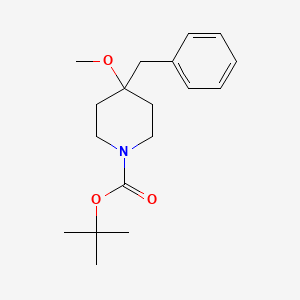
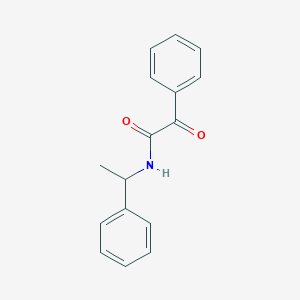
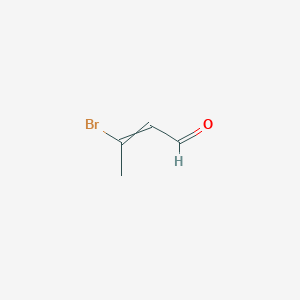
![1-[(2,4-Dimethylphenyl)methyl]-1,4-diazepane](/img/structure/B13879929.png)

